molecular formula C15H17NO4 B8688570 (Benzoylamino)(4-oxocyclohexyl)acetic acid

(Benzoylamino)(4-oxocyclohexyl)acetic acid

Cat. No. B8688570
M. Wt: 275.30 g/mol
InChI Key: RLHRYJJOKQQNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Benzoylamino)(4-oxocyclohexyl)acetic acid is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Benzoylamino)(4-oxocyclohexyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Benzoylamino)(4-oxocyclohexyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

2-benzamido-2-(4-oxocyclohexyl)acetic acid

InChI

InChI=1S/C15H17NO4/c17-12-8-6-10(7-9-12)13(15(19)20)16-14(18)11-4-2-1-3-5-11/h1-5,10,13H,6-9H2,(H,16,18)(H,19,20)

InChI Key

RLHRYJJOKQQNFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C(C(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bicyclic diamines of general formula (32), wherein P2 is a nitrogen protecting group, can be prepared as described in (Org. Mass Spectrum. (1984) 19(9), 459-460). Amino(4-hydroxyphenyl)acetic acid, purchased commercially, can be treated with Raney nickel and heat to provide amino(4-hydroxycyclohexyl)acetic acid. Amino(4-hydroxycyclohexyl)acetic acid can be treated with benzoyl chloride and then oxidized with Jones' reagent to provide (benzoylamino)(4-oxocyclohexyl)acetic acid. (Benzoylamino)(4-oxocyclohexyl)acetic acid can be subjected to a Beckmann rearrangement using hydroxyl amine and a sulfonyl chloride such as phenyl sulfonyl chloride to provide (benzoylamino)(7-oxo-4-azepanyl)acetic acid. (Benzoylamino)(7-oxo-4-azepanyl)acetic acid can be treated with concentrated HCl and heat to provide 2-amino-3-(2-aminoethyl)hexanedioic acid. 2-Amino-3-(2-aminoethyl)hexanedioic acid can be distilled at 180-200° C./0.1 torr to provide octahydro[1,7]naphthyridine-2,8-dione. Octahydro[1,7]naphthyridine-2,8-dione can be treated with lithium aluminum hydride and monoprotected with a nitrogen protecting reagent such as acetyl chloride/acetic anhydride, di-tert-butyl dicarbonate, benzyloxycarbonyl chloride, or benzyl bromide to provide bicyclic diamines of general formula (32).
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